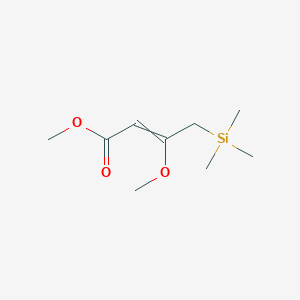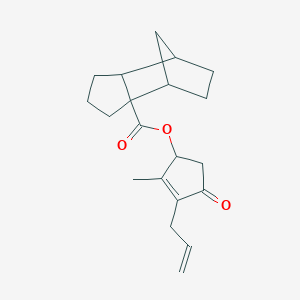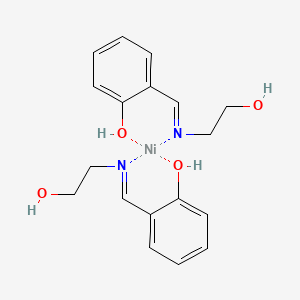
6-Bromo-4-(2-chlorophenyl)-1-methyl-1,2-dihydroquinolin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-4-(2-chlorophenyl)-1-methyl-1,2-dihydroquinolin-3-ol is a synthetic organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-(2-chlorophenyl)-1-methyl-1,2-dihydroquinolin-3-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Chlorophenyl Substitution: The attachment of a 2-chlorophenyl group to the 4th position of the quinoline ring.
Methylation: The addition of a methyl group at the 1st position.
These reactions are usually carried out under controlled conditions, using specific reagents and catalysts to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often employs automated systems to monitor and control reaction parameters, ensuring consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-4-(2-chlorophenyl)-1-methyl-1,2-dihydroquinolin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The chlorine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of 6-Bromo-4-(2-chlorophenyl)-1-methylquinolin-3-one.
Reduction: Formation of 4-(2-chlorophenyl)-1-methyl-1,2-dihydroquinolin-3-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-Bromo-4-(2-chlorophenyl)-1-methyl-1,2-dihydroquinolin-3-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-Bromo-4-(2-chlorophenyl)-1-methyl-1,2-dihydroquinolin-3-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2-Chlorophenyl)-1-methyl-1,2-dihydroquinolin-3-ol: Lacks the bromine atom at the 6th position.
6-Bromo-4-phenyl-1-methyl-1,2-dihydroquinolin-3-ol: Lacks the chlorine atom at the 2nd position of the phenyl ring.
6-Bromo-4-(2-chlorophenyl)-1,2-dihydroquinolin-3-ol: Lacks the methyl group at the 1st position.
Uniqueness
6-Bromo-4-(2-chlorophenyl)-1-methyl-1,2-dihydroquinolin-3-ol is unique due to the specific combination of substituents on the quinoline ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
96407-25-9 |
|---|---|
Formule moléculaire |
C16H13BrClNO |
Poids moléculaire |
350.64 g/mol |
Nom IUPAC |
6-bromo-4-(2-chlorophenyl)-1-methyl-2H-quinolin-3-ol |
InChI |
InChI=1S/C16H13BrClNO/c1-19-9-15(20)16(11-4-2-3-5-13(11)18)12-8-10(17)6-7-14(12)19/h2-8,20H,9H2,1H3 |
Clé InChI |
LPHFAUNZHYYZQZ-UHFFFAOYSA-N |
SMILES canonique |
CN1CC(=C(C2=C1C=CC(=C2)Br)C3=CC=CC=C3Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




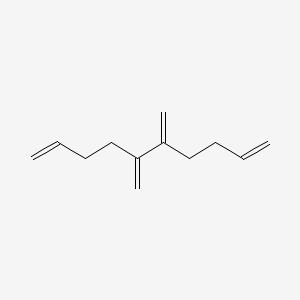
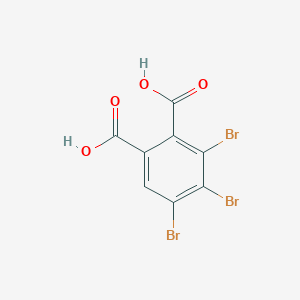
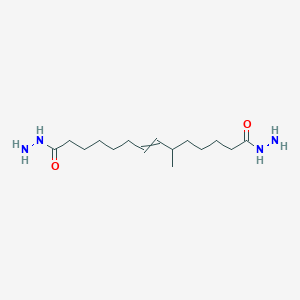
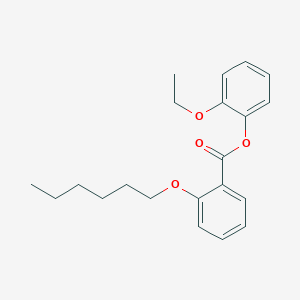
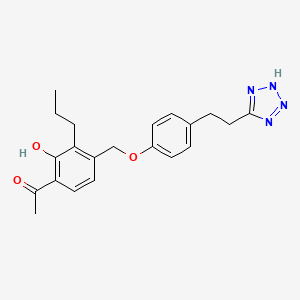
![Indole-3-acetic acid, 5-[bis(2-chloroethyl)amino]-, ethyl ester](/img/structure/B14352304.png)
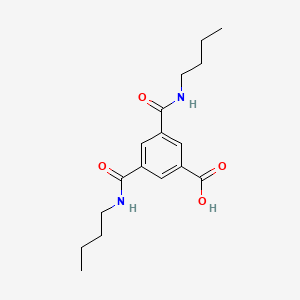
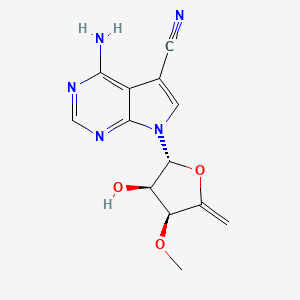
![2,2,4-Trimethyl-3,4-dihydro-1H-naphtho[2,1-c]azepine-1,5(2H)-dione](/img/structure/B14352323.png)
